2-Octylamino-4-octadecen-1,3-diol
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Overview
Description
2-Octylamino-4-octadecen-1,3-diol is a chemical compound with the molecular formula C26H53NO2. It is known for its unique structure, which includes an octylamino group and a long hydrocarbon chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Octylamino-4-octadecen-1,3-diol typically involves the reaction of octylamine with a suitable precursor that contains the octadecen-1,3-diol moiety. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The process may also involve purification steps such as recrystallization to obtain the pure compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Octylamino-4-octadecen-1,3-diol can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, where the octylamino group or other substituents are replaced by different functional groups
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halides, amines, alcohols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups .
Scientific Research Applications
2-Octylamino-4-octadecen-1,3-diol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in cellular signaling and membrane interactions.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the formulation of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Octylamino-4-octadecen-1,3-diol involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with cell membranes, affecting their fluidity and function. Additionally, it can modulate signaling pathways by binding to receptors or enzymes, leading to various cellular responses .
Comparison with Similar Compounds
Similar Compounds
2-Octylamino-4-octadecan-1,3-diol: Similar structure but with a saturated hydrocarbon chain.
2-Octylamino-4-hexadecen-1,3-diol: Similar structure but with a shorter hydrocarbon chain.
2-Octylamino-4-octadecen-1,3-triol: Similar structure but with an additional hydroxyl group
Uniqueness
2-Octylamino-4-octadecen-1,3-diol is unique due to its specific combination of an octylamino group and a long unsaturated hydrocarbon chain. This structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
IUPAC Name |
(E)-2-(octylamino)octadec-4-ene-1,3-diol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H53NO2/c1-3-5-7-9-11-12-13-14-15-16-17-18-20-22-26(29)25(24-28)27-23-21-19-10-8-6-4-2/h20,22,25-29H,3-19,21,23-24H2,1-2H3/b22-20+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSRGRGSMEUKQSD-LSDHQDQOSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(CO)NCCCCCCCC)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C/C(C(CO)NCCCCCCCC)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H53NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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